N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine
Description
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two 4-methylphenylamino groups and an alanine moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N6O2/c1-12-4-8-15(9-5-12)22-19-24-18(21-14(3)17(27)28)25-20(26-19)23-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H,27,28)(H3,21,22,23,24,25,26) |
InChI Key |
MCYZSQALYBMAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by the reaction of cyanuric chloride with 4-methylphenylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction with alanine. This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycine
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}serine
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}threonine
Uniqueness
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to its specific substitution pattern and the presence of an alanine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
